Boc-(S)-butyl-L-Cys
Description
Boc-(S)-butyl-L-Cysteine (IUPAC name: N-(tert-butoxycarbonyl)-S-tert-butylmercapto-L-cysteine) is a protected derivative of the amino acid L-cysteine. Its structure features two critical protective groups:
- Boc (tert-butoxycarbonyl): Protects the α-amino group, enhancing stability during peptide synthesis .
- S-tert-butylmercapto: A thioether group that replaces the sulfhydryl (-SH) group of cysteine, reducing oxidation sensitivity and enabling selective deprotection strategies .
This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, particularly disulfide bond formation.
Properties
Molecular Formula |
C12H23NO4S |
|---|---|
Molecular Weight |
277.38 g/mol |
IUPAC Name |
(2R)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
QKKXUPOTWZRRLS-VIFPVBQESA-N |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-butyl-L-Cys typically involves the protection of the amino group of cysteine using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the Boc group is added to the amino group of cysteine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Core Reaction and Enzyme Classification
The primary reaction catalyzed by OAD is:
Oxaloacetate → Pyruvate + CO₂
This reaction is classified under EC 4.1.1.3. Two enzyme classes mediate this process:
-
Divalent cation-dependent OADs : Soluble enzymes requiring Mn²⁺ or Mg²⁺ for activity .
-
Sodium-dependent OADs : Membrane-bound complexes coupled to Na⁺ transport, utilizing biotin as a cofactor .
Sodium-Dependent OADs
-
Biotin-mediated carboxyl transfer : The α subunit transfers a carboxyl group from OAA to biotin, forming carboxybiotin .
-
Decarboxylation-driven sodium transport : The β subunit decarboxylates carboxybiotin, releasing CO₂ and coupling the exergonic reaction to Na⁺ efflux (2 Na⁺ out per H⁺ in) .
Divalent Cation-Dependent OADs
Kinetic Parameters
*Apparent affinity for Na⁺ in transport .
Reaction Stoichiometry and Byproducts
Studies on Acetobacter xylinum extracts revealed:
| Substrate Consumed (μmol) | Products Formed (μmol) |
|---|---|
| 18.1 OAA | 8.9 Pyruvate, 27.0 CO₂, 5.3 Acetate |
This indicates side reactions (e.g., acetate formation) in certain bacterial systems .
Sodium Transport Coupling
The membrane-bound OAD functions as a primary Na⁺ pump:
-
Free energy utilization : ΔG of decarboxylation (-30 kJ/mol) drives Na⁺ extrusion against electrochemical gradients .
-
Structural basis : The β subunit contains a Na⁺-binding cavity with critical residues (Asp203, Ser382, Asn412) coordinating Na⁺ ions . Mutagenesis of these residues reduces Na⁺ affinity by 2.6–3.0 fold .
Inhibitors and Allosteric Modulators
-
Oxomalonate : Binds to the α subunit, inducing conformational changes detected via Red Edge Excitation Shift (REES) assays .
-
Chelating agents : Inhibit cation-dependent OADs but not rat liver enzymes .
Isotope Exchange Reactions
OADs catalyze reversible CO₂ exchange under specific conditions:
-
¹⁴CO₂ incorporation : Observed in Acetobacter xylinum at 5% of decarboxylation rates .
-
Pyruvate exchange : Occurs at rates comparable to CO₂ exchange, suggesting a partial reversibility in substrate binding .
Structural Insights into Catalysis
-
Quaternary structure : The β and γ subunits form a β₃γ₃ heterohexamer essential for stability .
-
Conformational dynamics : An "elevator mechanism" in the β subunit facilitates Na⁺ transport, with domain movements synchronized by γ subunit interactions .
This comprehensive analysis integrates functional, kinetic, and structural data to elucidate OAD's role in bacterial bioenergetics and metabolism.
Scientific Research Applications
Boc-(S)-butyl-L-Cys has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected form of cysteine in various organic synthesis reactions.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Boc-(S)-butyl-L-Cys primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group of cysteine to prevent unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This protection-deprotection strategy is widely used in peptide synthesis and organic chemistry .
Comparison with Similar Compounds
Boc-S-Benzyl-L-Cysteine
Structural Differences :
Key Data :
| Property | Boc-(S)-butyl-L-Cysteine | Boc-S-Benzyl-L-Cysteine |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃S₂ | C₁₄H₁₉NO₃S |
| Molecular Weight | ~295.4 g/mol | ~281.4 g/mol |
| Protective Group Stability | Stable under basic conditions | Less stable to strong acids |
| Deprotection Method | Strong acids (e.g., TFA) | Hydrogenolysis (H₂/Pd) |
Boc-L-Cyclobutylglycine
Structural Differences :
Key Data :
| Property | Boc-(S)-butyl-L-Cysteine | Boc-L-Cyclobutylglycine |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃S₂ | C₁₁H₁₉NO₄ |
| Molecular Weight | ~295.4 g/mol | 229.27 g/mol |
| Solubility | Moderate in DMF/DCM | High in polar solvents |
| pKa (predicted) | N/A | 4.06 ± 0.10 |
Boc-L-Phenylglycinol
Structural Differences :
Key Data :
| Property | Boc-(S)-butyl-L-Cysteine | Boc-L-Phenylglycinol |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃S₂ | C₁₀H₁₉NO₃ |
| Molecular Weight | ~295.4 g/mol | 237.29 g/mol |
| Functional Group | Thioether, carboxylate | Hydroxyl, carbamate |
Stability and Reactivity Trends
- Boc-(S)-butyl-L-Cysteine exhibits superior oxidative stability compared to unprotected cysteine or Boc-S-benzyl derivatives due to the tert-butylmercapto group’s resistance to radical-mediated oxidation .
- Boc-S-benzyl-L-cysteine is more reactive in nucleophilic aromatic substitution reactions owing to the benzyl group’s electron-rich aromatic ring .
Biological Activity
Boc-(S)-butyl-L-Cys is a derivative of cysteine, an amino acid known for its critical roles in various biological processes. This compound is particularly significant in peptide synthesis and has garnered attention due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
This compound is synthesized using the Boc (tert-butyloxycarbonyl) protecting group, which stabilizes the thiol group of cysteine during synthesis. The synthesis typically involves the reaction of L-cysteine with Boc anhydride in a suitable solvent, allowing for the formation of the desired compound while preventing unwanted side reactions that could occur due to the reactive nature of the thiol group .
1. Antioxidant Properties
Cysteine derivatives, including this compound, exhibit significant antioxidant activity. They can scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .
3. Role in Peptide Synthesis
This compound plays a crucial role in peptide synthesis as a building block for various bioactive peptides. Its protective group allows for selective reactions without compromising the integrity of the peptide chain. The use of Boc protecting groups has been extensively documented in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides with high purity and yield .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study examining the effects of SAC on neuronal cells, it was found that treatment with SAC reduced calpain activity significantly, suggesting that similar compounds like this compound may also possess neuroprotective properties through inhibition of proteolytic enzymes involved in neuronal death . Further investigations are needed to establish direct evidence for this compound's neuroprotective effects.
Q & A
Q. How should researchers design a study to explore the role of this compound in modulating enzyme active sites?
- Methodological Answer : Employ enzyme kinetics (Michaelis-Menten plots) and X-ray crystallography to map binding interactions. Use site-directed mutagenesis to isolate cysteine residues in the active site. Control for Boc group hydrolysis by monitoring reaction mixtures with LC-MS. Reference analogous studies on Boc-γ⁴(R)Phe-OH’s impact on peptide conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
